molecular formula C18H21ClN2O5S2 B2748349 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide CAS No. 941900-43-2

5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2748349
CAS No.: 941900-43-2
M. Wt: 444.95
InChI Key: LLSZFXBNNZHMGI-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide (CAS# 941900-43-2) is an organic compound with the molecular formula C 18 H 21 ClN 2 O 5 S 2 and a molecular weight of 445.0 g/mol . This complex molecule features a hybrid structure combining tetrahydroquinoline and benzene cores, both functionalized with sulfonamide groups . The presence of the ethanesulfonyl group may enhance metabolic stability and pharmacokinetic properties, while the central sulfonamide linkage confers a specific molecular conformation that is crucial for potential interaction with biological targets . The balanced electronic and lipophilicity profile from the chloro and methoxy substituents on the benzene ring may translate to improved affinity and selectivity, making this compound a candidate for development of biologically active agents, particularly in enzyme inhibitor research . Research into related sulfonamide compounds has explored their potential as inhibitors for various biological targets, such as nuclear receptors and enzymes . Retinoic acid receptor-related orphan receptors (RORs), for example, are a subfamily of nuclear receptors considered important drug targets for autoimmune diseases like multiple sclerosis, rheumatoid arthritis, and psoriasis . This product is intended for research and development purposes only and is not intended for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

5-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S2/c1-3-27(22,23)21-10-4-5-13-11-15(7-8-16(13)21)20-28(24,25)18-12-14(19)6-9-17(18)26-2/h6-9,11-12,20H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSZFXBNNZHMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. Its complex structure suggests potential biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H21ClN2O4S2. The compound features a chloro group, an ethylsulfonyl moiety, and a methoxybenzene sulfonamide structure.

Property Value
Molecular FormulaC18H21ClN2O4S2
Molecular Weight420.94 g/mol
CAS Number946327-56-6

The mechanism of action for sulfonamides typically involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis. By mimicking para-aminobenzoic acid (PABA), sulfonamides block the active site of DHPS, leading to bacterial growth inhibition. Additionally, compounds with similar structures may interact with various cellular receptors and signaling pathways, potentially influencing neuropharmacological activities due to their structural analogs.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antibacterial Activity : Sulfonamides are traditionally known for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections.
  • Anticancer Potential : Some studies have suggested that tetrahydroquinoline derivatives may possess anticancer properties through apoptosis induction in cancer cells.
  • Neurological Effects : Given the structural similarity to compounds targeting serotonin receptors, there is potential for activity in treating neurological disorders.

Case Studies and Research Findings

A review of available literature reveals several studies focusing on compounds related to this compound:

  • Study on Antibacterial Properties : A study demonstrated that related sulfonamides significantly inhibited bacterial growth in vitro. The compound's structural features likely contribute to its interaction with bacterial enzymes .
  • Anticancer Activity : Research involving tetrahydroquinoline derivatives indicated that these compounds could induce apoptosis in various cancer cell lines. The mechanism was attributed to the activation of caspases and modulation of Bcl-2 family proteins .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C18H21ClN2O4S2
  • Molecular Weight : Approximately 429.0 g/mol
  • CAS Number : 946297-29-6

The structure consists of a tetrahydroquinoline core modified by an ethylsulfonyl group and a methoxybenzenesulfonamide moiety, contributing to its unique reactivity and interaction with biological targets.

Antimicrobial Properties

Sulfonamides are known for their antibacterial properties, and compounds with similar structures have demonstrated effectiveness against various bacterial strains. Preliminary studies indicate that 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide may exhibit comparable activity to established antibiotics such as penicillin and ciprofloxacin .

Anticancer Potential

Recent research has highlighted the anticancer properties of sulfonamide derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism of action appears to involve apoptosis induction and disruption of mitochondrial function in cancer cells.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Sulfonylation : Using chlorosulfonic acid to introduce the sulfonamide group.
  • Chlorination : Employing phosphorus oxychloride for chlorination at specific positions on the aromatic rings.
  • Formation of Tetrahydroquinoline : Utilizing standard methods for constructing the tetrahydroquinoline framework.

Optimizing reaction conditions such as temperature and solvent choice is critical for maximizing yield and purity.

Case Study 1: Antimicrobial Efficacy

A study assessing a series of sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against mycobacterial strains. The structure-activity relationship analysis indicated that modifications to the sulfonamide group enhanced efficacy .

Case Study 2: Anticancer Activity Evaluation

In another investigation focusing on the anticancer potential of related compounds, a series of synthesized sulfonamides were tested against human cancer cell lines. The results indicated that certain derivatives had IC50 values below 100 μM, suggesting potent anticancer activity. The study also employed quantitative structure–activity relationship (QSAR) modeling to predict the activity of new derivatives based on structural modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally analogous sulfonamides, focusing on substituent effects, physicochemical data, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Data/Activity
5-Chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide (Target) Tetrahydroquinoline Ethylsulfonyl, Cl, OMe ~452.9* High crystallinity (e.g., angles: −179.31° )
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide (Ref) 1,3,4-Oxadiazole Chlorobenzylsulfanyl, Me ~461.9* Crystallographic Torsion angles −3.60° to 175.70°

*Calculated based on molecular formula.

Key Findings:

In contrast, the 1,3,4-oxadiazole core in the reference compound introduces a heterocyclic motif known for hydrogen-bonding and metabolic resistance.

Substituent Effects :

  • Ethylsulfonyl vs. Chlorobenzylsulfanyl : The ethylsulfonyl group in the target compound likely improves aqueous solubility compared to the lipophilic chlorobenzylsulfanyl group in the reference compound.
  • Chloro/Methoxy vs. Methyl : The electron-withdrawing chloro and electron-donating methoxy groups in the target compound may create a balanced electronic profile, enhancing binding to polar enzyme active sites.

Crystallographic Data: The reference compound exhibits torsion angles (e.g., −3.60°, 175.70°) indicative of conformational flexibility in the oxadiazole-ethyl linkage. The target compound’s tetrahydroquinoline core likely restricts flexibility, favoring a stable binding conformation.

The reference compound’s oxadiazole core is associated with antimicrobial and antitumor activity .

Research Implications

  • Synthetic Feasibility: The target compound’s synthesis may require regioselective sulfonylation and tetrahydroquinoline functionalization, contrasting with the oxadiazole-forming cyclization steps needed for the reference compound.
  • Pharmacokinetics : The ethylsulfonyl group in the target compound may confer superior metabolic stability compared to sulfanyl-containing analogs.

Q & A

Basic: What are the recommended synthetic pathways for 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Sulfonation of tetrahydroquinoline derivatives : Introduce the ethylsulfonyl group via sulfonylation using ethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Coupling with 5-chloro-2-methoxybenzenesulfonamide : Utilize nucleophilic substitution or Buchwald-Hartwig amination to attach the sulfonamide moiety to the tetrahydroquinoline core. Reaction conditions (e.g., Pd catalysts, ligands) must be optimized to avoid side products .

Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is recommended for isolating high-purity products .

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR (¹H, ¹³C) : Confirm the presence of the ethylsulfonyl group (δ ~3.5 ppm for CH₂, δ ~1.3 ppm for CH₃) and aromatic protons from the tetrahydroquinoline and benzene rings. Integration ratios should match expected substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ or [M-H]⁻) aligned with the molecular formula (C₁₉H₂₀ClN₂O₅S₂).
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms using fluorometric or colorimetric assays (e.g., 4-nitrophenyl acetate hydrolysis for CA inhibition) .
  • Antimicrobial Activity : Employ microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s activity?

Methodological Answer:

  • Substituent Variation : Systematically modify the ethylsulfonyl group (e.g., replace with methylsulfonyl or aryl-sulfonyl) and the methoxy position to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the chloro group with other halogens (F, Br) or electron-withdrawing groups (CF₃) to enhance potency or selectivity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Advanced: What computational strategies predict this compound’s reactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites and degradation pathways .
  • Molecular Dynamics (MD) Simulations : Model interactions in biological membranes or solvent systems (e.g., water/octanol for logP prediction) .
  • Degradation Studies : Simulate hydrolytic stability under acidic/basic conditions using quantum mechanical (QM) methods .

Advanced: How can crystallographic data resolve contradictions in binding mode hypotheses?

Methodological Answer:

  • X-ray Diffraction : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to obtain high-resolution structures (≤2.0 Å). Compare with docking predictions to validate binding poses .
  • Electron Density Maps : Analyze non-covalent interactions (e.g., π-π stacking, hydrogen bonds) to refine SAR models .

Advanced: What experimental designs address low solubility in pharmacological assays?

Methodological Answer:

  • Co-solvent Systems : Test DMSO/PEG 400 mixtures (≤5% DMSO) to maintain compound solubility without cytotoxicity .
  • Solid Dispersion : Prepare amorphous forms with polymers (e.g., PVP, HPMC) via spray drying to enhance dissolution rates .
  • Salt Formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility .

Advanced: How can in vivo pharmacokinetic studies be designed for this compound?

Methodological Answer:

  • ADME Profiling :
    • Absorption : Oral gavage in rodents with plasma sampling over 24h (LC-MS/MS quantification) .
    • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .
    • Toxicity : Monitor liver/kidney function markers (ALT, creatinine) in chronic dosing models .

Basic: What are the key physicochemical properties influencing formulation?

PropertyMethodTypical Value
LogPHPLC (C18 column)~3.2 (predicted)
Solubility (H₂O)Shake-flask (pH 7.4)<10 µM
pKaPotentiometric titration~7.5 (sulfonamide)

Advanced: How to resolve contradictions in enzyme inhibition vs. cellular activity data?

Methodological Answer:

  • Membrane Permeability : Measure P-gp efflux ratios (Caco-2 assays) to assess if poor cellular uptake explains discordance .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended targets .
  • Metabolite Interference : Analyze intracellular metabolite formation (LC-MS) that may activate/inhibit pathways .

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